Methyl-phenethyl-piperidin-4-YL-amine

Übersicht

Beschreibung

Methyl-phenethyl-piperidin-4-YL-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that acts on the central nervous system, producing effects similar to other stimulants such as cocaine and amphetamines.

Wirkmechanismus

Methyl-phenethyl-piperidin-4-YL-amine acts as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria.

Biochemical and Physiological Effects:

This compound produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to reduced blood flow to vital organs. Long-term use of this compound can lead to a range of health problems, including cardiovascular disease, kidney damage, and liver damage.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl-phenethyl-piperidin-4-YL-amine has several advantages and limitations as a research tool. One advantage is its potency, which allows for the study of its effects at low doses. However, its high toxicity and potential for abuse make it difficult to use in animal studies. Additionally, its effects on the central nervous system can be difficult to interpret, as they are influenced by a range of factors such as dose, route of administration, and individual differences in metabolism.

Zukünftige Richtungen

There are several future directions for research on Methyl-phenethyl-piperidin-4-YL-amine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and other organs. Finally, research is needed to develop safer and more effective treatments for stimulant addiction, including addiction to this compound.

Wissenschaftliche Forschungsanwendungen

Methyl-phenethyl-piperidin-4-YL-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce effects similar to other stimulants, such as increased locomotor activity, hyperthermia, and anorexia. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Eigenschaften

CAS-Nummer |

142752-20-3 |

|---|---|

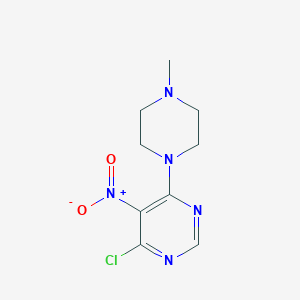

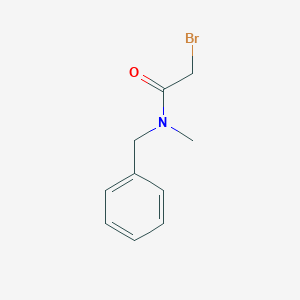

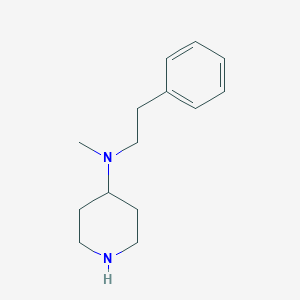

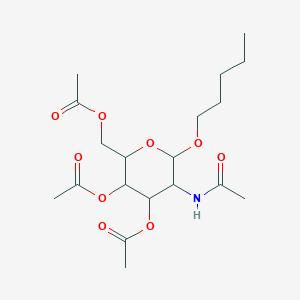

Molekularformel |

C14H22N2 |

Molekulargewicht |

218.34 g/mol |

IUPAC-Name |

N-methyl-N-(2-phenylethyl)piperidin-4-amine |

InChI |

InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |

InChI-Schlüssel |

VMBVZOWXRDYODM-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Kanonische SMILES |

CN(CCC1=CC=CC=C1)C2CCNCC2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)